2-(3,5-Dimethoxyphenyl)pyrrole
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Overview
Description
2-(3,5-Dimethoxyphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3,5-Dimethoxyphenyl)pyrrole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated pyrrole . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)pyrrole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)pyrrole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)pyrrole: Similar in structure but with different substitution patterns on the phenyl ring.
2-(3,4-Dimethoxyphenyl)pyrrole: Another analog with different methoxy group positions.
2-Phenylpyrrole: Lacks the methoxy groups, leading to different chemical properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)pyrrole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of methoxy groups can enhance its solubility and potentially its biological activity compared to unsubstituted or differently substituted analogs .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h3-8,13H,1-2H3 |
InChI Key |
GQGRAYIBGDXICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CN2)OC |
Origin of Product |
United States |
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